1-Ethynyl-2,3-dimethylbenzene
Overview
Description
1-Ethynyl-2,3-dimethylbenzene is an aromatic organic compound characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the first position and two methyl groups (-CH₃) at the second and third positions. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 1-Ethynyl-2,3-dimethylbenzene is the benzene ring structure within the molecule . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .
Mode of Action
The interaction of this compound with its targets involves a two-step mechanism known as electrophilic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can undergo electrophilic aromatic substitution, a reaction that is fundamental to many biochemical pathways .
Pharmacokinetics
The properties of benzene derivatives in general suggest that they may have significant bioavailability due to their ability to undergo electrophilic aromatic substitution .
Result of Action
The electrophilic aromatic substitution that it undergoes can result in the formation of a substituted benzene ring , which could potentially have various effects depending on the specific context within a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the rate and outcome of the electrophilic aromatic substitution reactions that it undergoes . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,3-dimethylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of benzene with ethynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination followed by Dehydrobromination: Benzene is first brominated to form 1-bromo-2,3-dimethylbenzene, which is then treated with a strong base to replace the bromine atom with an ethynyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that ensure high purity and yield. These methods often involve the use of advanced catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Ethynyl-2,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-ethynyl-2,3-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in 1-ethyl-2,3-dimethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, such as nitro (-NO₂) or halogen (Cl, Br) groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O, heat
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogenating agents (e.g., Br₂, FeBr₃), nitration agents (e.g., HNO₃, H₂SO₄)
Major Products Formed:
1-Ethynyl-2,3-dimethylbenzoic acid (from oxidation)
1-Ethyl-2,3-dimethylbenzene (from reduction)
1-Bromo-2,3-dimethylbenzene (from substitution)
Scientific Research Applications
1-Ethynyl-2,3-dimethylbenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
1-Ethynyl-2,4-dimethylbenzene
1-Ethynyl-3,5-dimethylbenzene
1-Ethynyl-2,3,5-trimethylbenzene
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Properties
IUPAC Name |
1-ethynyl-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-4-10-7-5-6-8(2)9(10)3/h1,5-7H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXTOPFQVKEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626825 | |
Record name | 1-Ethynyl-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-87-3 | |
Record name | 1-Ethynyl-2,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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